(2R)-4-Oxoazetidine-2-carboxylic acid is a four-membered heterocyclic compound characterized by the presence of an azetidine ring, a carboxylic acid group, and a ketone functional group. Its chemical formula is CHNO, and it is identified by the CAS number 62860-12-2. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis, where its unique structural features allow for diverse reactivity and biological interactions.
This compound falls under the category of amino acids and derivatives, specifically as a cyclic amino acid. It is classified as a ketone and a carboxylic acid, which contributes to its reactivity profile in various chemical reactions. The synthesis of (2R)-4-Oxoazetidine-2-carboxylic acid typically involves cyclization processes from β-amino acids or similar precursors under controlled conditions.
The synthesis of (2R)-4-Oxoazetidine-2-carboxylic acid can be accomplished through several methods:
The molecular structure of (2R)-4-Oxoazetidine-2-carboxylic acid consists of:
The compound's stereochemistry is defined by the (2R) configuration, indicating that it has specific spatial arrangements that influence its reactivity and interactions with biological targets.
(2R)-4-Oxoazetidine-2-carboxylic acid participates in several chemical reactions:
The mechanism of action for (2R)-4-Oxoazetidine-2-carboxylic acid involves its ability to interact with specific molecular targets, primarily through covalent bonding with nucleophilic sites on proteins or enzymes. This interaction can lead to modulation of enzymatic activity or receptor binding, which is significant for its potential therapeutic effects. The pathways may include enzyme inhibition or receptor modulation depending on the biological context.
(2R)-4-Oxoazetidine-2-carboxylic acid has several important applications:
Aspartic acid derivatives serve as chiral precursors for constructing the β-lactam core with defined (R)-configuration. A pivotal advancement employs diazotetramic acids (e.g., 1) in a thermally promoted Wolff rearrangement. Microwave irradiation (200°C, chlorobenzene) triggers ring contraction to generate transient β-lactam ketenes (2), which are trapped by nucleophiles to yield 2-oxoazetidine-3-carboxylic acid derivatives (3) [1] [3]. This method achieves exclusive trans-diastereoselectivity for chiral substrates, confirmed by characteristic vicinal coupling constants (J = 1.5–2.5 Hz) and X-ray crystallography [1]. Key advantages include:
Table 1: Wolff Rearrangement of Diazotetramic Acids with Nucleophiles
Diazotetramic Acid | Nucleophile | Product | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
5,5-Disubstituted | p-Anisidine | Amide 3a | 96 | trans only |
Spirocyclic | Benzyl alcohol | Ester 3k | 78* | N/A |
5-Monosubstituted | Ethanol | Ester 3n | 58 | trans only |
Chiral derivative | Thiophenol | Thioester 3q | 72 | trans only |
Scale: 1.5 mmol (vs. 0.25 mmol for standard runs) [1] [3].
Catalytic asymmetric synthesis circumvents the need for chiral resolution. Copper(I)-catalyzed Kinugasa reactions between propiolic acids and nitrones generate β-lactams with high enantiomeric excess (ee), though direct access to 4-oxoazetidine scaffolds remains challenging [1] [6]. Alternatively, chiral auxiliaries enable stereocontrol:
Table 2: Catalytic/Chiral Auxiliary Approaches
Method | Chiral Element | Key Advantage | Limitation |
---|---|---|---|
Kinugasa reaction | Cu(I)/chiral ligands | Atom economy | Limited to 3-unsubstituted lactams |
TBS-auxiliary coupling | TBS-protected (R)-azetidinone | High ee in peptide couplings | Requires deprotection step |
Spirocyclic ketene | Rigid spiro architecture | Prevents epimerization during trapping | Synthesis complexity |
Cyclization via reductive amination constructs the azetidine ring while preserving the (R)-configuration. A patented route converts N-protected azetidine-2-methanol precursors (I) to 4-oxoazetidine-2-carboxylic acid (V) through sequential oxidation and elimination steps:
The carboxylic acid group in 4-oxoazetidines requires protection during synthetic steps to prevent decarboxylation or side reactions. Recent innovations focus on silyl-based groups with tailored steric and electronic profiles:
Table 3: Protecting Group Performance
Protecting Group | Deprotection Method | Yield (%) | Stability Notes |
---|---|---|---|
TBS | TBAF in THF | >95 | Stable to Grignard reagents, peptide couplings |
Benzyl ester | H₂/Pd-C | 99 | Resists β-lactam ring hydrolysis |
Methyl ester | LiOH/H₂O | 50–70 | Risk of lactam cleavage |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1